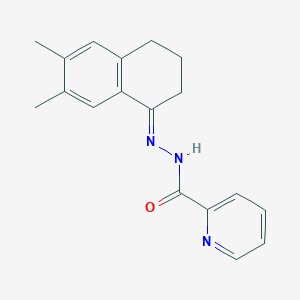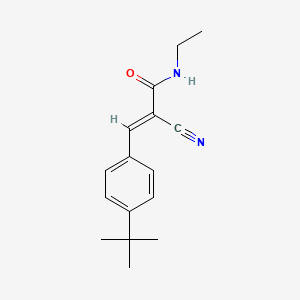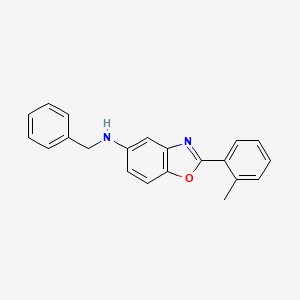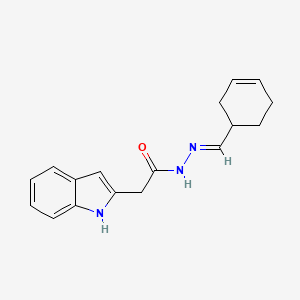
N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide, also known as DMNPH, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMNPH belongs to the class of hydrazide derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide has also been found to exhibit anti-inflammatory and antioxidant properties by inhibiting the activity of COX-2 and scavenging free radicals, respectively. Furthermore, N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
実験室実験の利点と制限
One of the advantages of N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide is its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. However, one of the limitations of N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide. One potential direction is to investigate its potential use as a therapeutic agent for Alzheimer's disease. N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide has been found to exhibit neuroprotective properties and may be able to prevent the formation of amyloid plaques in the brain. Another potential direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological samples. N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide may be able to detect metal ions that are involved in various diseases, including cancer. Finally, further studies are needed to fully understand the mechanism of action of N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide and its potential use as a therapeutic agent for various diseases.
合成法
N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide can be synthesized by reacting 6,7-dimethyl-1(2H)-naphthalenone with hydrazine hydrate and 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide. The purity of the synthesized compound can be confirmed by various spectroscopic and chromatographic techniques.
科学的研究の応用
N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide has been studied for its potential use as a biomarker for various diseases, including Alzheimer's disease.
特性
IUPAC Name |
N-[(E)-(6,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-10-14-6-5-8-16(15(14)11-13(12)2)20-21-18(22)17-7-3-4-9-19-17/h3-4,7,9-11H,5-6,8H2,1-2H3,(H,21,22)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEWRYMKRLZNCX-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=NNC(=O)C3=CC=CC=N3)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)/C(=N/NC(=O)C3=CC=CC=N3)/CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26661822 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5818211.png)


![methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5818230.png)



![3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5818264.png)

![2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5818289.png)
![2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5818298.png)
![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5818301.png)
![methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5818303.png)
![N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)